Cas no 3010-57-9 (4-Dimethylamino-4'-methylazobenzene)

4-Dimethylamino-4'-methylazobenzene is an azo dye derivative characterized by its distinct chromophoric structure, featuring a dimethylamino group and a methyl substituent on the aromatic rings. This compound exhibits strong absorption in the visible spectrum, making it valuable for applications in photochemical studies, molecular probes, and dye-sensitized systems. Its stability under controlled conditions and tunable electronic properties enable precise modulation of light-matter interactions. The compound is also utilized in research involving molecular switches and liquid crystal displays due to its reversible photoisomerization behavior. High purity grades ensure reproducibility in experimental and industrial settings, supporting its use in advanced material science and analytical chemistry.
4-Dimethylamino-4'-methylazobenzene structure
3010-57-9 structure
Product Name:4-Dimethylamino-4'-methylazobenzene
CAS No:3010-57-9
MF:C15H17N3
MW:239.315582990646
MDL:MFCD00048015
CID:84570
PubChem ID:18168
Update Time:2025-05-28

4-Dimethylamino-4'-methylazobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Dimethylamino-4'-methylazobenzene
    • N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline
    • <p-(dimethylamino)phenylazo>toluene
    • 4-(DiMethylaMino)-4'-Methylazobenzene
    • 4-<4-Methyl-phenylazo>-N,N-dimethyl-anilin
    • 4'-Methyl-4-dimethylaminoazobenzene
    • 4'-Methyl-p-dimethylaminoazobenzene
    • EINECS 221-135-3
    • N,N-dimethyl-4-(p-tolyldiazenyl)aniline
    • N,N-Dimethyl-4-p-tolylazo-anilin
    • N,N-dimethyl-4-p-tolylazo-aniline
    • N,N-Dimethyl-p-(p-tolylazo)aniline
    • p'-Methyl-p-dimethylaminoazobenzene
    • IPIZWPBCCYXHDW-WUKNDPDISA-N
    • Aniline,N-dimethyl-p-(p-tolylazo)-
    • Aniline,N-dimethyl-4-(p-tolylazo)-
    • NSC 204514
    • ?4-DIMETHYLAMINO-4'-METHYLAZOBENZENE
    • AKOS024302280
    • 3010-57-9
    • N,N-Dimethyl-p-(p-tolylazo)aniline, (E)-
    • 4-Dimethylamino-4'-methyl-azobenzene
    • 81944-73-2
    • NS00048247
    • DTXSID801038789
    • N,N-Dimethyl-4-(p-tolylazo)aniline
    • (e)-n,n-dimethyl-4-(p-tolyldiazenyl)aniline
    • WLN: 1N1&R DNUNR D1
    • 4'-Methyl-4-[(dimethylamino)azo]benzene
    • A820199
    • Aniline, N,N-dimethyl-p-(p-tolylazo)-
    • p'-Methyl-p-((dimethylamino)azo)benzene
    • Benzenamine,N-dimethyl-4-[(4-methylphenyl)azo]-
    • 4'-Methyl-4-(dimethylamino)azobenzene
    • NSC-204514
    • Q27263260
    • 610E3RBW8U
    • N,N-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]aniline
    • Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]-
    • Benzenamine, N,N-dimethyl-4-((4-methylphenyl)azo)-
    • FT-0634600
    • Benzenamine, N,N-dimethyl-4-[(1E)-2-(4-methylphenyl)diazenyl]-
    • 4-DIMETHYLAMINO-4-METHYLAZOBENZENE
    • ANILINE, N,N-DIMETHYL-4-(p-TOLYLAZO)-
    • N,N-Dimethyl-4-[2-(4-methylphenyl)diazenyl]benzenamine
    • UNII-610E3RBW8U
    • D91289
    • Benzenamine, N,N-dimethyl-4-[(4-methylphenyl)azo]-
    • N,N-Dimethyl-4-[(1E)-2-(4-methylphenyl)diazenyl]benzenamine
    • M0208
    • NSC204514
    • MFCD00048015
    • SCHEMBL2681312
    • p'-Methyl-p-[(dimethylamino)azo]benzene
    • N,N-dimethyl-4-[(1E)-2-(4-methylphenyl)diazen-1-yl]aniline
    • G5F2FV6NQV
    • Benzenamine, N,N-dimethyl-4-[(4-methylphenyl)azo]-, (Z)-
    • DB-047705
    • IPIZWPBCCYXHDW-UHFFFAOYSA-N
    • cis-4-(Dimethylamino)-4'-methylazobenzene
    • azobenzene, 4-dimethylamino-4'-methyl-
    • 4-(Dimethylamino)-4'-methylazobenzene, Z-
    • 53905-05-8
    • MDL: MFCD00048015
    • Inchi: 1S/C15H17N3/c1-12-4-6-13(7-5-12)16-17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3/b17-16+
    • InChI Key: IPIZWPBCCYXHDW-WUKNDPDISA-N
    • SMILES: N(C)(C)C1C=CC(=CC=1)/N=N/C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 239.14200
  • Monoisotopic Mass: 239.142248
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 28

Experimental Properties

  • Color/Form: Not available
  • Density: 0.9908 (rough estimate)
  • Melting Point: 165-167 °C
  • Boiling Point: 371.98°C (rough estimate)
  • Flash Point: 188.1°C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 27.96000
  • LogP: 4.47640
  • Solubility: Not available

4-Dimethylamino-4'-methylazobenzene Security Information

  • Hazard Category Code: 40-20/21/22
  • Safety Instruction: S36/37-S45
  • RTECS:BX8400000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22; R40
  • Safety Term:S36/37;S45

4-Dimethylamino-4'-methylazobenzene Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-Dimethylamino-4'-methylazobenzene Pricemore >>

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